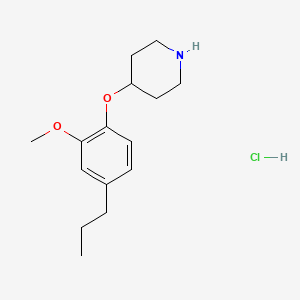

![molecular formula C17H19Cl2NO B1424611 5-氯[1,1'-联苯]-2-基-3-哌啶基甲基醚盐酸盐 CAS No. 1219972-24-3](/img/structure/B1424611.png)

5-氯[1,1'-联苯]-2-基-3-哌啶基甲基醚盐酸盐

描述

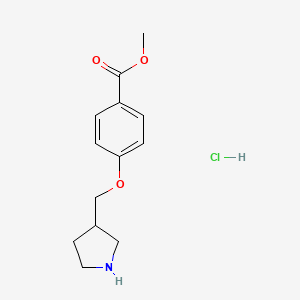

The compound “5-Chloro[1,1’-biphenyl]-2-yl 3-piperidinyl ether hydrochloride” is a complex organic molecule. It contains a biphenyl group, which is two phenyl rings connected by a single bond, and a piperidinyl group, which is a six-membered ring with one nitrogen atom . The molecule also contains a chlorine atom, which is likely involved in its reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of multiple ring structures and the chlorine atom. The biphenyl group would likely contribute to the rigidity of the molecule, while the piperidinyl group could potentially introduce some flexibility . The presence of the chlorine atom could also influence the overall shape and reactivity of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the chlorine atom, the biphenyl group, and the piperidinyl group. The chlorine atom could potentially be involved in electrophilic aromatic substitution reactions . The biphenyl group might undergo reactions typical of aromatic compounds, while the piperidinyl group could participate in reactions typical of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, its solubility could be affected by the presence of the polar amine group and the nonpolar biphenyl group . Its melting and boiling points would likely be relatively high due to the presence of multiple ring structures .科学研究应用

抗疟疾活性

Werbel 等人 (1986) 的一项研究探讨了包括 5-[(7-氯-4-喹啉基)氨基]-3-[(烷基氨基)甲基] [1,1'-联苯]-2-醇的化合物的抗疟疾活性,这些化合物与 5-氯[1,1'-联苯]-2-基-3-哌啶基甲基醚盐酸盐密切相关。这些化合物对小鼠中的伯氏疟原虫表现出高活性,并且即使口服后也能对感染提供延长保护 (Werbel 等人,1986).

抗菌活性

胡等人 (2006) 合成了含有三唑和恶二唑亚基的吡啶多杂环肟醚席夫碱,其结构与所讨论的化学物质相似。该研究主要评估了它们对革兰氏阳性和革兰氏阴性细菌的抗菌活性 (胡、李和黄,2006).

认知功能调节

Marchetti 等人 (2000) 研究了 5-HT4 受体激动剂(包括与 5-氯[1,1'-联苯]-2-基-3-哌啶基甲基醚盐酸盐在结构上相关的化合物)对嗅觉关联辨别任务中学习和记忆的影响。该研究表明 5-HT4 受体在联想记忆中发挥作用 (Marchetti 等人,2000).

血小板聚集抑制

Grisar 等人 (1976) 的研究发现了一些化合物,包括 1-[4'-氯(1,1'-联苯)-4-基-2-(2-哌啶基)乙酮盐酸盐,它们可以抑制血小板聚集。这项研究有助于了解相关化合物在心血管方面的潜在应用 (Grisar 等人,1976).

与醚的化学反应

Naito 等人 (1996) 在醚中对 (联苯-4-基)氯重氮甲烷进行了激光闪光光解。这项研究有助于了解在醚存在下氯重氮甲烷化合物的反应行为,这可能与 5-氯[1,1'-联苯]-2-基-3-哌啶基甲基醚盐酸盐的反应有关 (Naito 等人,1996).

阴离子交换膜性能

Du 等人 (2021) 对与所讨论化学物质在结构上相关的聚(联苯哌啶)阴离子交换膜的研究表明,离子电导率和稳定性有所提高。这项研究对燃料电池和其他能源技术的发展具有影响 (Du、Zhang、Yuan 和 Wang,2021).

配位聚合物和磁性研究

Ahmad 等人 (2012) 利用了与 5-氯[1,1'-联苯]-2-基-3-哌啶基甲基醚盐酸盐类似的醚桥接配体,用 Co(II) 和 Mn(II) 离子构建了配位聚合物。这些化合物可以探索它们在材料科学和磁性应用方面的潜力 (Ahmad 等人,2012).

作用机制

Target of Action

It’s known that many organic compounds interact with specific proteins or enzymes in the body, altering their function and leading to changes in cellular activity .

Mode of Action

It’s worth noting that many organic compounds work by binding to their target proteins or enzymes, altering their structure or function, and thereby affecting the biochemical processes in which these targets are involved .

Biochemical Pathways

It’s known that organic compounds can influence a variety of biochemical pathways, depending on their specific targets and mode of action .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of a compound, as they determine how the compound is absorbed into the body, distributed to different tissues, metabolized into different forms, and finally excreted .

Result of Action

The effects of an organic compound at the molecular and cellular level are typically a result of its interaction with its targets and its influence on biochemical pathways .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can affect the action of organic compounds .

属性

IUPAC Name |

3-(4-chloro-2-phenylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO.ClH/c18-14-8-9-17(20-15-7-4-10-19-12-15)16(11-14)13-5-2-1-3-6-13;/h1-3,5-6,8-9,11,15,19H,4,7,10,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJOWMZPQZCIJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(3-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1424534.png)

![4-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424536.png)

![3-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424543.png)

![3-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424544.png)

![3-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424546.png)

![3-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424547.png)

![2-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424548.png)

![2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424550.png)

![2-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424551.png)